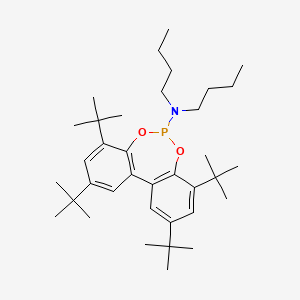
(R)-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N-Ethyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine is a chemical compound that belongs to the class of organic compounds known as diamines. This compound is characterized by the presence of two amine groups and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-Ethyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine typically involves the protection of the amine group followed by the introduction of the ethyl group. One common method involves the reaction of (2S)-propane-1,2-diamine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This intermediate is then reacted with ethyl iodide in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-N-Ethyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(2S)-N-Ethyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-N-Ethyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions to occur at the amine functionalities. The ethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-N-Methyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine
- (2S)-N-Propyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine
- (2S)-N-Isopropyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine
Uniqueness
(2S)-N-Ethyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The Boc group provides a versatile protecting group that can be easily removed under mild conditions, making the compound valuable in synthetic chemistry.
Propriétés
Numéro CAS |
869901-70-2 |
|---|---|
Formule moléculaire |
C10H22N2O2 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-(ethylamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-6-11-7-8(2)12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13)/t8-/m0/s1 |
Clé InChI |
VJRACYXJGFHJHI-QMMMGPOBSA-N |
SMILES isomérique |
CCNC[C@H](C)NC(=O)OC(C)(C)C |
SMILES canonique |
CCNCC(C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B8473815.png)
![1-(2,6-Dihydroxy[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B8473825.png)


![N-(3-Ethynylphenyl)-2H-[1,3]dioxolo[4,5-G]quinazolin-8-amine](/img/structure/B8473849.png)

![tert-Butyl (2S)-2-[(aminooxy)methyl]piperidine-1-carboxylate](/img/structure/B8473866.png)






